molecular formula C7H12N2O3 B11950699 1,3-Diacetamidoacetone

1,3-Diacetamidoacetone

Cat. No.: B11950699
M. Wt: 172.18 g/mol
InChI Key: PMDVOPRJMNOLSA-UHFFFAOYSA-N
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Description

1,3-Diacetamidoacetone is an organic compound characterized by a central acetone backbone (propan-2-one) substituted with two acetamido (-NHCOCH₃) groups at the 1 and 3 positions. Its molecular formula is C₇H₁₂N₂O₃, and it exhibits polarity due to the presence of amide functional groups, which confer hydrogen-bonding capabilities.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

N-(3-acetamido-2-oxopropyl)acetamide

InChI

InChI=1S/C7H12N2O3/c1-5(10)8-3-7(12)4-9-6(2)11/h3-4H2,1-2H3,(H,8,10)(H,9,11)

InChI Key

PMDVOPRJMNOLSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)CNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diacetamidoacetone can be synthesized through several methods. One common approach involves the reaction of acetone with acetamide in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetamidoacetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1,3-Diacetamidoacetone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Diacetamidoacetone exerts its effects involves its interaction with various molecular targets. The acetamido groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. These interactions can affect pathways involved in cellular processes, making the compound valuable for studying biochemical mechanisms .

Comparison with Similar Compounds

N,N-Dimethylacetamide (DMAC)

Structural Differences :

  • DMAC (C₄H₉NO) contains a single acetamide group with two methyl substituents on the nitrogen atom, while 1,3-Diacetamidoacetone has two unsubstituted acetamido groups attached to a ketone backbone.
  • The lack of steric hindrance in this compound’s linear structure may enhance its reactivity compared to DMAC’s bulkier dimethylated nitrogen.

Table 1: Key Comparisons

Property This compound N,N-Dimethylacetamide (DMAC)
Molecular Formula C₇H₁₂N₂O₃ C₄H₉NO
Functional Groups Two acetamido groups, ketone One dimethylacetamide group
Boiling Point Not reported (inferred higher due to polarity) 165–166°C
Toxicity Profile Unknown Hepatotoxic

1,3-Diazetidin-2-one Derivatives

Structural Differences :

  • 1,3-Diazetidin-2-ones are four-membered lactams (cyclic amides), contrasting with the linear, ketone-centered structure of this compound.
  • The ring strain in diazetidinones enhances their reactivity in ring-opening reactions, whereas this compound’s flexibility may favor stepwise functionalization.

Adamantane-Based Acetamido Derivatives

Structural Differences :

  • Adamantane derivatives (e.g., 1-acetamido-3-adamantanecarboxylic acid) feature a rigid, cage-like structure, whereas this compound is conformationally flexible.

Table 3: Structural and Functional Contrasts

Property This compound Adamantane-Acetamido Derivatives
Structural Rigidity Flexible Highly rigid
Solubility High (polar groups) Moderate (lipophilic cage)
Drug Design Utility Hydrogen-bonding motifs Membrane penetration

Research Findings and Gaps

  • Synthetic Feasibility : this compound’s synthesis is less resource-intensive than cyclic or cage-like analogs, making it a viable candidate for high-throughput derivatization.
  • Biological Potential: Preliminary in silico studies on similar acetamido compounds suggest untapped therapeutic applications, warranting molecular docking and ADME profiling for this compound .

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